1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
Description
1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a heterocyclic compound featuring a 1,3-benzodiazol (benzimidazole) core substituted with a propane-2-sulfonyl group at position 2. The ethanone bridge connects this benzodiazol moiety to a 4-methylpiperidine group.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)25(23,24)18-19-15-6-4-5-7-16(15)21(18)12-17(22)20-10-8-14(3)9-11-20/h4-7,13-14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMANULALSRAWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step may involve sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the benzodiazole core.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one can undergo various chemical reactions:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Sulfonyl Group Modifications
- Propane-2-sulfonyl vs. Methanesulfonyl : The propane-2-sulfonyl group in the target compound introduces steric bulk compared to smaller sulfonyl substituents, such as methanesulfonyl in EP 1 808 168 B1 (e.g., 1-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-3-methyl-butan-1-one). This bulk may influence binding affinity in enzyme interactions .
- Trifluoromethyl vs.
Heterocyclic Core Replacements
- Benzotriazole vs. Benzimidazole : The structurally similar 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one (PDB ligand SQ2) replaces the benzimidazole with a benzotriazole core. Benzotriazoles are less basic than benzimidazoles, which may reduce protonation-dependent interactions in biological systems .
Variations in the Piperidine/Piperazine Substituents
- 4-Methylpiperidine vs. Diphenylmethylpiperazine: 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (CAS 754235-30-8) features a bulkier diphenylmethylpiperazine group, which could enhance hydrophobic interactions but reduce solubility compared to the 4-methylpiperidine in the target compound .
- Pyrrolidine vs. Piperidine: Compounds like 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2034335-67-4) use pyrrolidine instead of piperidine.
Ethane-1-one Bridge Modifications
- Thiophene vs. Sulfonyl : In , compounds such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one replace the sulfonyl group with thiophene. Thiophene-containing analogs exhibit π-π stacking capabilities, whereas sulfonyl groups prioritize hydrogen bonding .
Physicochemical Data
*Calculated based on molecular formula C₁₇H₂₂N₄O₃S.
Biological Activity
1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one, often referred to as compound B2872613, is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a benzodiazole moiety, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical research.
- CAS Number : 886903-31-7
- Molecular Weight : 363.48 g/mol
- Chemical Structure :
- The compound consists of a piperidine ring and a benzodiazole structure with a sulfonyl group attached to the ethane backbone.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanisms may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Interaction : It could interact with various receptors, potentially leading to downstream signaling effects that contribute to its therapeutic efficacy.
Anticancer Properties
Research indicates that compounds similar to B2872613 exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting angiogenesis.
Neuroprotective Effects
The piperidine component is known for neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Antimicrobial Activity
Some studies have reported that benzodiazole derivatives possess antimicrobial properties. The sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Research Findings
A summary of key research findings on the biological activity of this compound includes:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage. |
| Study 3 | Antimicrobial Activity | Exhibited bactericidal effects against Gram-positive bacteria. |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of B2872613 on human cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study 2: Neuroprotective Mechanism
Another study focused on the neuroprotective effects of B2872613 in a model of neurodegeneration. The findings suggested that treatment with the compound reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
